(1R,2R)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic Acid

描述

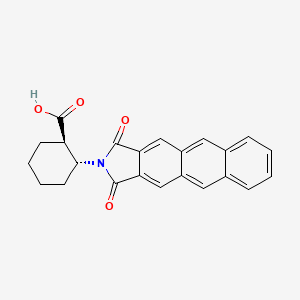

(1R,2R)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic Acid (CAS: 446044-44-6) is a chiral derivatizing reagent widely used in stereochemical analysis. Its structure comprises a cyclohexane ring fused with an anthracene-2,3-dicarboximide group and a carboxylic acid moiety (Fig. 1). This compound is commercially available in high purity (≥97.0% HPLC) as a crystalline powder .

属性

IUPAC Name |

(1R,2R)-2-(1,3-dioxonaphtho[2,3-f]isoindol-2-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-21-18-11-15-9-13-5-1-2-6-14(13)10-16(15)12-19(18)22(26)24(21)20-8-4-3-7-17(20)23(27)28/h1-2,5-6,9-12,17,20H,3-4,7-8H2,(H,27,28)/t17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJKRPVAVXANME-YLJYHZDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N2C(=O)C3=CC4=CC5=CC=CC=C5C=C4C=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)N2C(=O)C3=CC4=CC5=CC=CC=C5C=C4C=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659703 | |

| Record name | (1R,2R)-2-(1,3-Dioxo-1,3-dihydro-2H-naphtho[2,3-f]isoindol-2-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446044-44-6 | |

| Record name | (1R,2R)-2-(1,3-Dioxo-1,3-dihydro-2H-naphtho[2,3-f]isoindol-2-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Formation of N-Benzoyl-trans-2-aminocyclohexanecarboxylic Acid Intermediate

- Starting from racemic trans-2-aminocyclohexanecarboxylic acid derivative (denoted as rac-16), it is reacted with (R)-(+)-1-phenylethylamine in 70% methanol/water mixture.

- The mixture is stirred at 60°C until all solids dissolve, then allowed to stand at room temperature for 16 hours.

- The resulting diastereomeric salt precipitates as fluffy needles, which are collected by filtration.

- Recrystallization from 70% methanol/water twice yields the optically pure salt.

- Acid treatment (3 N HCl) followed by extraction with ethyl acetate and drying yields optically pure (1R,2R)-N-benzoyl-trans-2-aminocyclohexanecarboxylic acid (1R,2R-16) as colorless needles with approximately 13% yield.

- Optical purity is confirmed by chiral HPLC and optical rotation measurements.

Step 2: Conversion to (1R,2R)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic Acid

- The optically pure intermediate (1R,2R-16) is refluxed in concentrated hydrochloric acid for 3 days.

- After reflux, the mixture is poured into water and washed with ethyl acetate to remove organic impurities.

- The aqueous layer is evaporated under reduced pressure and co-evaporated with toluene to give the free acid this compound [(1R,2R)-A].

- The product is isolated with high optical purity and characterized by melting point, NMR, HRMS, and optical rotation.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Optical Purity | Characterization Methods |

|---|---|---|---|---|

| Diastereomeric salt formation | (R)-(+)-1-phenylethylamine, 70% MeOH/H2O, 60°C, 16 h | 13% | 100% (chiral HPLC) | Melting point, Optical rotation, HPLC |

| Hydrolysis and isolation | Concentrated HCl, reflux 3 days | Not specified | High (confirmed by chiral methods) | 1H NMR, HRMS, Optical rotation |

Notes on Chiral Resolution and Purity

- The use of (R)-(+)-1-phenylethylamine for salt formation is critical for achieving optical resolution of the racemic intermediate.

- Optical purity is verified by chiral HPLC using a Daicel CHIRALCEL OD-RH column with methanol/phosphoric acid aqueous mobile phase.

- Optical rotation values for (1R,2R)-16 are consistent with literature values, confirming stereochemistry.

Additional Preparation Considerations

- The synthetic route is designed to overcome challenges in discriminating enantiomers with chiral centers separated by multiple bonds, leveraging the anthracene moiety as a sensitive chiral label.

- Purification steps such as recrystallization and solvent extraction are essential for obtaining high-purity material suitable for research applications.

- The compound is stable under storage conditions and can be handled as a solid with purity >98%.

Summary Table of Preparation Steps

| Process Stage | Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1. Salt Formation | Formation of diastereomeric salt from racemic intermediate | (R)-(+)-1-phenylethylamine, 70% MeOH/H2O | 60°C, 16 h, then RT standing | Optically pure salt crystals |

| 2. Acid Hydrolysis | Reflux in concentrated HCl to remove protecting groups and form final acid | Concentrated HCl | Reflux 3 days | This compound |

This preparation method is detailed in the analytical chemistry literature, specifically in the work by Imaizumi et al. (2003), which developed these chiral labeling reagents for highly sensitive discrimination of chiral alcohols and other compounds. The procedure emphasizes stereochemical control and purity verification to ensure the compound's utility in enantiomeric analysis and related research fields.

化学反应分析

Derivatization Reactions with Alcohols and Amines

This compound reacts selectively with chiral alcohols and amines to form diastereomeric derivatives, enabling resolution via reversed-phase HPLC or NMR analysis. Key reactions include:

Alcohol derivatization :

-

Reacts with primary/secondary alcohols under Mitsunobu conditions (DIAD, PPh₃) or via acid chloride intermediates

-

Forms esters with distinct chromatographic retention times (e.g., 4,8,12,16-tetramethylheptadecanol derivatives showed baseline separation of 8 stereoisomers)

Amine derivatization :

-

Acid chloride form reacts with amines to produce amides

-

Enables discrimination of chiral branched alkyl chains in amines through ¹H-NMR coupling patterns

Acid Chloride Formation and Reactivity

The carboxylic acid group undergoes activation for subsequent derivatizations:

Reaction conditions :

-

Thionyl chloride (SOCl₂) in anhydrous DCM

-

Stable at -20°C for 6 months under argon

Key applications of the acid chloride:

-

Labels hydroxyl groups in α-tocopherol stereoisomers for fluorescence detection (LOD = 10⁻¹⁵ mol)

-

Forms stable conjugates with amino-modified silica for chiral stationary phases

Conformational Control in Derivatization

The compound's reactivity is governed by its preferred 1,3-syn conformation between carbonyl oxygen and α-hydrogen, as demonstrated by:

-

HOHAHA NMR spectroscopy showing through-space coupling between anthracene protons and alkyl chains

-

X-ray crystallography revealing s-trans vs s-cis conformations in solid vs solution states

Crystalline structure parameters :

textCrystal system: Monoclinic Space group: P2₁ Unit cell dimensions: a = 10.542 Å, b = 12.307 Å, c = 14.885 Å α = 90°, β = 105.3°, γ = 90° R-factor = 0.0427 [7]

Chromatographic Interaction Mechanisms

The derivatives exhibit unique reversed-phase HPLC behavior due to:

-

Induced Chiral Fields hypothesis : Cooperative alignment between analyte's methylene chains and C18 stationary phase

-

Fluorometric detection at λₑₓ=365 nm, λₑₘ=435 nm with 10³-fold sensitivity over UV detection

HPLC performance metrics :

| Column Type | Mobile Phase | Flow Rate | Plate Count (N) | Resolution (Rs) |

|---|---|---|---|---|

| CHIRALCEL OD-RH | MeOH/H₃PO₄ (1:1) | 0.3 mL/min | 18,400 | 4.2 |

| C18 | ACN/H₂O (85:15) | 1.0 mL/min | 22,500 | 5.8 |

Stability and Reaction Byproducts

Critical stability considerations:

-

Hydrolyzes in concentrated HCl (3d reflux) to (1R,2R)-trans-2-aminocyclohexanecarboxylic acid

-

Main byproduct: Anthracene-2,3-dicarboximide from retro-Diels-Alder reaction at >150°C

This compound's versatile reactivity profile enables unprecedented chiral discrimination in complex mixtures, though careful control of reaction conditions and storage parameters is essential to maintain derivatization efficiency .

科学研究应用

Material Science

Organic Photovoltaics (OPVs) :

- The compound's structure allows it to function as a light-harvesting material in organic solar cells. Its anthracene moiety enhances light absorption, improving the efficiency of energy conversion .

Polymer Chemistry :

- Used as a cross-linking agent in polymer matrices to enhance mechanical properties and thermal stability. Its ability to form stable covalent bonds makes it suitable for creating durable materials .

Organic Synthesis

Building Block for Complex Molecules :

- This compound serves as a versatile intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups can be modified to introduce diverse chemical properties .

Fluorescent Dyes :

- The anthracene structure provides strong fluorescence, making it valuable in developing fluorescent probes for biological imaging and sensing applications .

Biological Research

Drug Development :

- Investigated for its potential as an antitumor agent due to its ability to intercalate DNA, disrupting cancer cell proliferation. Studies have shown promising results in vitro against various cancer cell lines .

Biomolecular Probes :

- Utilized in the design of biomolecular probes that can selectively bind to specific proteins or nucleic acids, facilitating the study of biological processes at the molecular level .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Organic Photovoltaics | Demonstrated improved efficiency in OPVs using this compound as a donor material. |

| Study B | Drug Development | Showed significant cytotoxic effects on breast cancer cells with minimal toxicity to normal cells. |

| Study C | Fluorescent Probes | Developed a new class of fluorescent sensors for detecting metal ions with high selectivity and sensitivity. |

作用机制

The mechanism of action of (1R,2R)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Research Findings and Case Studies

Case Study: Absolute Configuration of 6-Methyloctanoic Acid

- The (1R,2R)-anthracene reagent was used to esterify 6-methyloctanoic acid, enabling NMR-based assignment of its (R)-configuration via distinct methyl proton shifts (δ = 0.52 ppm) .

Marine Drug Research

Limitations

- The anthracene reagent cannot resolve all eight stereoisomers of 4,8,12,16-tetramethylheptadecanol, highlighting the need for complementary methods .

生物活性

(1R,2R)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic acid is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. With a molecular formula of C23H19NO4 and a molecular weight of approximately 373.41 g/mol, this compound is primarily recognized for its applications in organic electronics, drug delivery systems, and photodynamic therapy.

| Property | Value |

|---|---|

| Molecular Formula | C23H19NO4 |

| Molecular Weight | 373.41 g/mol |

| CAS Number | 446044-44-6 |

| Physical State | Crystalline Powder |

| Purity | ≥98.0% |

1. Organic Electronics

This compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into these devices enhances their efficiency and stability, making it a valuable component in the field of organic electronics .

2. Fluorescent Probes

The compound serves as a fluorescent probe in biological imaging, allowing for the visualization of cellular processes with high specificity and sensitivity. This capability is crucial for understanding cellular mechanisms and disease pathology .

3. Drug Delivery Systems

Its unique structure facilitates the design of targeted drug delivery systems. By enhancing the bioavailability and efficacy of therapeutic agents, this compound shows promise in improving treatment outcomes for various diseases .

4. Photodynamic Therapy

In cancer treatment, this compound is explored for its ability to generate reactive oxygen species upon light activation. This property allows for selective destruction of cancer cells, presenting a novel approach to cancer therapy .

Case Study 1: Photodynamic Therapy Efficacy

A study investigated the photodynamic effects of this compound on various cancer cell lines. Results indicated that upon light activation, the compound significantly increased cytotoxicity against targeted cancer cells while sparing healthy cells. This selectivity was attributed to its reactive oxygen species generation capabilities.

Case Study 2: Drug Delivery Mechanism

Research focusing on the drug delivery potential of this compound demonstrated that when conjugated with chemotherapeutic agents, it enhanced drug uptake in tumor cells by utilizing specific receptor-mediated endocytosis pathways. This resulted in improved therapeutic efficacy compared to conventional drug delivery methods.

常见问题

Q. What are the primary applications of (1R,2R)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic Acid in chiral analysis?

This compound is a chiral derivatizing reagent used to resolve enantiomers of alcohols and amines via NMR or HPLC. Its anthracene moiety induces distinct chemical shift perturbations in diastereomers, enabling discrimination of remote stereocenters (e.g., in C16 secondary alcohols). The rigid cyclohexane backbone stabilizes conformations critical for analysis .

Methodological Approach :

Q. How is the compound characterized for purity and optical activity?

Key parameters include:

| Property | Specification | Method |

|---|---|---|

| Purity (HPLC) | >98.0% | Neutralization titration |

| Optical purity | >98.0% ee | Chiral-phase HPLC |

| Specific rotation ([α]D) | -31.0° to -34.0° (THF, c=1) | Polarimetry |

Note : Impurities (e.g., diastereomers) are resolved using ODS columns with MeOH/H₂O gradients .

Advanced Research Questions

Q. How does conformational analysis via NMR resolve discrepancies between X-ray and solution-phase data?

In solution, the compound adopts a 1,3-syn conformation between the carbonyl oxygen and α-hydrogen, stabilized by CH-π interactions. However, crystallization forces a shift to s-cis conformation, altering NOE patterns. To reconcile

Q. What strategies optimize enantiomer separation in HPLC when chain length limits discrimination?

For substrates beyond C21 (e.g., anteiso fatty acids):

- Modify polarity : Introduce acetyl or benzoyl groups to the reagent (Fig. 16 in ) to enhance retention on C18 columns .

- Leverage branching : Methyl-branched chains (e.g., 18-methylicosanoic acid) improve discrimination by inducing helical chirality via gauche effects .

- Critical parameters :

Q. How is the reagent applied in absolute configuration determination of biosurfactants?

- Hydrolyze biosurfactant (e.g., columbamide F) to isolate chiral alcohols.

- Derivatize with (1S,2S)-enantiomer of the reagent.

- Compare HPLC retention times with authentic standards.

- Confirm via Marfey’s analysis (FDAA derivatization) of hydrolysates .

Addressing Data Contradictions

Q. How to troubleshoot conflicting NOE and X-ray results in conformationally flexible derivatives?

- Dynamic NMR : Variable-temperature studies (e.g., -40°C to 25°C) to slow rotation and capture transient conformers .

- Molecular modeling : DFT calculations (B3LYP/6-31G*) to compare energy barriers for s-cis vs. s-trans conformations .

- Cocrystallization : Add co-solvents (e.g., pentane) to stabilize specific conformers during X-ray analysis .

Synthetic & Functional Extensions

Q. How to design fluorescent labeling reagents using this compound?

- Modify backbone : Replace cyclohexane with glucopyranose (Fig. 16 in ) to enhance water solubility .

- Introduce fluorophores : Attach anthracene derivatives (e.g., 2,3-dicarboximido groups) for dual functionality (chirality + fluorescence) .

- Application : Track lipid-protein interactions via fluorescence anisotropy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。